5-(3,5-Dimethylphenyl)-2-methoxyphenol
Description
5-(3,5-Dimethylphenyl)-2-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH3) and a dimethylphenyl group attached to a phenol ring
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-6-11(2)8-13(7-10)12-4-5-15(17-3)14(16)9-12/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEMBTOZWPREMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685459 | |
| Record name | 4-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-54-8 | |
| Record name | 4-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethylphenyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenol with methoxybenzene under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 5-(3,5-Dimethylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(3,5-Dimethylphenyl)-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials that require specific phenolic structures.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
3,5-Dimethylphenol: Similar in structure but lacks the methoxy group.
2-Methoxyphenol (Guaiacol): Contains a methoxy group but lacks the dimethylphenyl group.
4-Methoxyphenol (Mequinol): Another methoxy-substituted phenol with different substitution patterns.
Uniqueness: 5-(3,5-Dimethylphenyl)-2-methoxyphenol is unique due to the presence of both the methoxy and dimethylphenyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
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